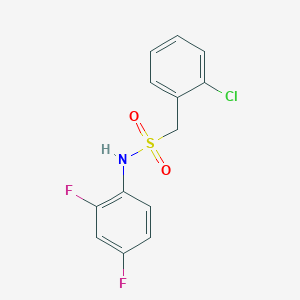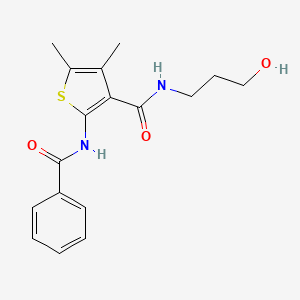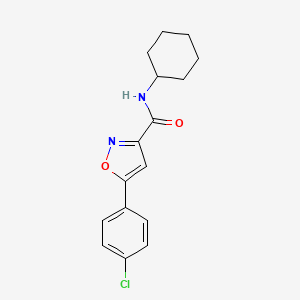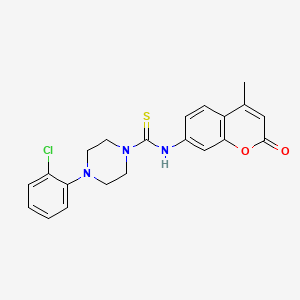![molecular formula C19H29N3O B4657544 N,3,5-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-adamantanecarboxamide](/img/structure/B4657544.png)
N,3,5-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-adamantanecarboxamide
説明
N,3,5-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-adamantanecarboxamide is a complex organic compound that features a unique structure combining an adamantane core with a pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,3,5-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-adamantanecarboxamide typically involves multiple steps. One common approach starts with the preparation of the adamantane carboxylic acid derivative, which is then coupled with the pyrazole moiety through a series of reactions involving methylation and amide bond formation. The reaction conditions often require the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .
化学反応の分析
Types of Reactions
N,3,5-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-adamantanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo
特性
IUPAC Name |
N,3,5-trimethyl-N-[(2-methylpyrazol-3-yl)methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-17-7-14-8-18(2,11-17)13-19(9-14,12-17)16(23)21(3)10-15-5-6-20-22(15)4/h5-6,14H,7-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVAEPCYWXPGHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)N(C)CC4=CC=NN4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4657464.png)

![methyl 4-[(3-{[(4-bromo-2-methylphenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4657471.png)
![1-(1-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4657484.png)


![methyl 2-[({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4657501.png)
![1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea](/img/structure/B4657514.png)
![1-(ethylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B4657529.png)
![1-Piperidin-1-yl-2-[5-(3,4,5-trimethoxyphenyl)tetrazol-2-yl]ethanone](/img/structure/B4657537.png)


![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]acetamide](/img/structure/B4657548.png)

